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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperazine

Cat. No.: B103982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 1-(4-Nitrophenyl)piperazine, a significant building block in medicinal
chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for 1-(4-Nitrophenyl)piperazine is C10H13N3O:2 with a molecular weight
of 207.23 g/mol .[1] The following tables summarize the key spectroscopic data for the
unambiguous identification and characterization of this compound.

Table 1: *H NMR Spectroscopic Data for 1-(4-
Nitrophenyl)piperazine
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

8.12 d 2H 9.4 Ar-H (H-3, H-5)
6.95 d 2H 9.4 Ar-H (H-2, H-6)

Piperazine-H (H-
3.44 t 4H 51

b)

Piperazine-H (H-
3.10 t 4H 51

a)

Solvent: DMSO-ds

Table 2: **C NMR Spectroscopic Data for 1-(4-
Nitrophenyl)piperazine

Chemical Shift (6) ppm Assignment
155.1 Ar-C (C-1)

137.3 Ar-C (C-4)

126.1 Ar-C (C-3, C-5)
113.0 Ar-C (C-2, C-6)
52.7 Piperazine-C (C-a)
46.8 Piperazine-C (C-b)

Solvent: DMSO-ds

Table 3: Infrared (IR) Spectroscopy Data for 1-(4-
Nitrophenyl)piperazine
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Wavenumber (cm~?)

Functional Group Assignment

3000 - 3100 Aromatic C-H stretch

2850 - 3000 Aliphatic C-H stretch

1598 Aromatic C=C stretch

1505 N-O asymmetric stretch (NO2)
1315 N-O symmetric stretch (NO2)
1245 Aromatic C-N stretch

1115 Aliphatic C-N stretch

Table 4: Mass Spectrometry (MS) Data for 1-(4-

Nitrophenyl)piperazine
m/z

Proposed Fragment

207 [M]* (Molecular lon)

177 [M - NOJ*

165 [M - N2O]* or [M - CH2=NCHs]*
131 [M - NO2 - C2Ha]*

119 [CeHaNO2]*

105 [C/Hs0]*

91 [C7HA]*

77 [CeHs]*

56 [CsHeN]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below. These protocols are intended to serve as a guide and may be adapted based on the
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specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 10-20 mg of 1-(4-Nitrophenyl)piperazine was dissolved
in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) was
used as an internal standard for chemical shift referencing (& = 0.00 ppm). The solution was
transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR Data Acquisition:
o The spectrometer was locked to the deuterium signal of the solvent.
o The magnetic field was shimmed to achieve optimal homogeneity.

o A standard single-pulse experiment was used with a pulse angle of 30° and a relaxation
delay of 1 second.

o Typically, 16 to 32 scans were accumulated to ensure an adequate signal-to-noise ratio.
e 13C NMR Data Acquisition:

o A proton-decoupled pulse sequence (e.g., PENDANT) was used to simplify the spectrum
and enhance signal intensity.

o Apulse angle of 45° and a relaxation delay of 2 seconds were employed.

o A significantly larger number of scans (typically 1024 or more) was required due to the low
natural abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the internal TMS standard.

Infrared (IR) Spectroscopy
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e Sample Preparation: The solid sample of 1-(4-Nitrophenyl)piperazine was analyzed using
the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample
was placed directly onto the diamond crystal of the ATR accessory.

 Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used for data
collection.[1]

o Data Acquisition:

[e]

A background spectrum of the clean, empty ATR crystal was recorded.

o

The sample was placed on the crystal, and pressure was applied to ensure good contact.

[¢]

The sample spectrum was then recorded in the range of 4000-400 cm™1,

[e]

Typically, 32 scans were co-added at a resolution of 4 cm~1 to obtain a high-quality
spectrum.

» Data Processing: The sample spectrum was ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The analysis was performed using a gas chromatograph
coupled to a mass spectrometer (GC-MS).[1] A dilute solution of 1-(4-
Nitrophenyl)piperazine in a volatile solvent (e.g., methanol or dichloromethane) was
injected into the GC. The compound was separated from the solvent and then introduced
into the ion source of the mass spectrometer. Electron lonization (El) at 70 eV was used to
generate the molecular ion and fragment ions.

 Instrumentation: A standard quadrupole or ion trap mass spectrometer was used as the
detector for the GC.

o Mass Analysis: The mass analyzer was set to scan a mass-to-charge (m/z) ratio range of
approximately 40-400 amu.

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
peak and the major fragment ions. The fragmentation pattern was interpreted to provide
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structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound such as 1-(4-Nitrophenyl)piperazine.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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